

# A Critical Appraisal of SRT2104: Sifting Through the Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SRT 2104 |           |
| Cat. No.:            | B1681106 | Get Quote |

#### For Immediate Release

[City, State] – December 8, 2025 – SRT2104, a selective Sirtuin 1 (SIRT1) activator, has been the subject of numerous clinical investigations exploring its therapeutic potential across a range of metabolic and inflammatory diseases. This guide provides a critical appraisal of the clinical trial data for SRT2104, offering a comparative analysis with other therapeutic alternatives and a detailed look at the experimental methodologies employed. Designed for researchers, scientists, and drug development professionals, this document aims to present an objective overview to inform future research and development in the field of SIRT1 modulation.

### Introduction to SRT2104 and SIRT1 Activation

SRT2104 is a small molecule activator of SIRT1, a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase. The activation of SIRT1 is believed to mimic some of the beneficial effects of calorie restriction, playing a crucial role in cellular metabolism, inflammation, and aging. Preclinical studies have demonstrated the potential of SRT2104 in various disease models, leading to its evaluation in human clinical trials for conditions such as psoriasis, type 2 diabetes mellitus, and age-related metabolic decline. This guide will delve into the quantitative outcomes of these trials, providing a clear comparison with existing data for other interventions.

# **Comparative Analysis of Clinical Trial Data**

The clinical development of SRT2104 has yielded a mixed but informative set of results. Below, we present a summary of the key findings in tabular format, comparing the efficacy of SRT2104



with placebo and, where available, other relevant compounds like resveratrol, a natural SIRT1 activator.

### **Psoriasis**

A key study investigated the efficacy of SRT2104 in patients with moderate to severe plaque psoriasis.

Table 1: Efficacy of SRT2104 in Moderate to Severe Psoriasis (84 days)

| Treatment Group          | Mean Baseline<br>PASI | Adjusted Mean Day<br>84 PASI | Percentage of Patients with Good to Excellent Histological Improvement |
|--------------------------|-----------------------|------------------------------|------------------------------------------------------------------------|
| Placebo                  | 15.65                 | 15.65                        | 14.3%                                                                  |
| SRT2104 (250<br>mg/day)  | 14.41                 | 14.41                        | 50.0%                                                                  |
| SRT2104 (500<br>mg/day)  | 13.32                 | 13.32                        | 44.4%                                                                  |
| SRT2104 (1000<br>mg/day) | 11.43                 | 11.43                        | 18.2%                                                                  |

Data from a randomized, placebo-controlled study of SRT2104 in patients with moderate to severe psoriasis.[1]

While a statistically significant improvement in skin histology was observed across all SRT2104 groups compared to historical placebo rates, this did not consistently correlate with improvements in the Psoriasis Area and Severity Index (PASI) scores.[1] Notably, the highest dose did not yield the best histological outcome, suggesting a complex dose-response relationship. In comparison, clinical evidence for resveratrol in psoriasis is still emerging, with preclinical studies showing promise in reducing inflammation and keratinocyte hyperproliferation.[2][3] However, large-scale human trials with clear efficacy data for resveratrol in psoriasis are currently lacking.[2]



## **Type 2 Diabetes Mellitus**

Multiple trials have assessed the impact of SRT2104 on glycemic control and metabolic parameters in patients with type 2 diabetes.

Table 2: Change from Baseline in Glycemic Parameters with SRT2104 in Type 2 Diabetes (28 days)

| Treatment Group          | Change in Fasting<br>Glucose (mmol/L) | Change in Fasting<br>Insulin (pmol/L) | Change in HbA1c<br>(%) |
|--------------------------|---------------------------------------|---------------------------------------|------------------------|
| Placebo                  | -1.17                                 | +1.0                                  | -                      |
| SRT2104 (0.25 g/day<br>) | -1.11                                 | +8.9                                  | -                      |
| SRT2104 (0.5 g/day )     | -0.52                                 | -6.9                                  | -                      |
| SRT2104 (1.0 g/day )     | -0.97                                 | +4.1                                  | -                      |
| SRT2104 (2.0 g/day )     | -0.15                                 | +15.2                                 | +0.48                  |

Data from a phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104 in subjects with type 2 diabetes.[4][5]

Treatment with SRT2104 for 28 days did not lead to consistent, dose-related improvements in glucose or insulin levels.[5] In one study, the 2.0 g/day dose was associated with a surprising increase in HbA1c.[4] However, some studies did note improvements in lipid profiles.[5]

In contrast, several meta-analyses of clinical trials on resveratrol in type 2 diabetes have suggested beneficial effects on glycemic control.

Table 3: Effects of Resveratrol on Glycemic Control in Type 2 Diabetes (Meta-analysis data)



| Parameter              | Change with Resveratrol (compared to placebo) |
|------------------------|-----------------------------------------------|
| Fasting Plasma Glucose | -0.50 mmol/L                                  |
| HbA1c                  | -0.45%                                        |
| Fasting Insulin        | -1.31 mIU/L                                   |
| HOMA-IR                | -0.83                                         |

Data from a 24-week randomized controlled trial of 200 mg/day resveratrol.[6] Another metaanalysis suggests that higher doses (≥500 mg/day) of resveratrol are more effective in improving fasting blood glucose, fasting serum insulin, and HOMA-IR.[7]

# Experimental Protocols SRT2104 in Psoriasis (NCT01154101)

- Study Design: A randomized, double-blind, placebo-controlled, Phase IIa study.[1]
- Participants: 40 patients with moderate to severe plaque-type psoriasis.[1]
- Intervention: Oral SRT2104 at 250 mg, 500 mg, or 1000 mg per day, or matching placebo, for 84 consecutive days.[1]
- Primary Outcome Measures: Histological improvement of skin biopsies based on epidermal thickness, keratinocyte differentiation, and K16 expression.[1]
- Secondary Outcome Measures: Change in Psoriasis Area and Severity Index (PASI) and Physician's Global Assessment (PGA) scores.[1]

## **SRT2104 in Type 2 Diabetes (NCT01031108)**

- Study Design: A single-center, randomized, double-blind, placebo-controlled, crossover study.[8]
- Participants: Subjects with type 2 diabetes mellitus.[8]



- Intervention: Oral SRT2104 (2.0 g/day ) or placebo for 28 days, followed by a crossover to the other treatment for another 28 days.[8]
- Primary Outcome Measures: Safety and tolerability of SRT2104.[8]
- Secondary Outcome Measures: Effects on vasomotor and fibrinolytic function, markers of glucose control (HbA1c, fructosamine), and platelet activation.[9]

# Signaling Pathways and Experimental Workflows

The therapeutic rationale for SRT2104 is based on its activation of SIRT1, which in turn deacetylates a variety of downstream targets, influencing multiple signaling pathways.



Click to download full resolution via product page

SRT2104 activates SIRT1, leading to downstream effects.

The clinical trial workflow for a typical Phase II study of SRT2104 is outlined below.





Click to download full resolution via product page

A typical workflow for a randomized controlled trial of SRT2104.

## Conclusion

The clinical trial data for SRT2104 presents a nuanced picture. While the compound has demonstrated biological activity, as evidenced by histological improvements in psoriasis and effects on lipid profiles, its clinical efficacy in terms of improving key disease scores in psoriasis and glycemic control in type 2 diabetes has been inconsistent.[1][5] The observed variability in pharmacokinetic data may contribute to these mixed results.[10] In comparison, the natural SIRT1 activator resveratrol has shown more consistently positive, albeit modest, effects on glycemic control in meta-analyses of clinical trials.[6][7][11] However, direct head-to-head trials are needed for a definitive comparison. Future research on SRT2104 and other synthetic SIRT1 activators may need to focus on optimizing formulations to improve bioavailability and reduce inter-subject variability, as well as identifying patient populations most likely to respond to this therapeutic approach. The exploration of SIRT1 activation remains a promising avenue



for the treatment of metabolic and inflammatory diseases, and the lessons learned from the clinical development of SRT2104 will be invaluable in guiding these future efforts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A Randomized, Placebo-Controlled Study of SRT2104, a SIRT1 Activator, in Patients with Moderate to Severe Psoriasis | PLOS One [journals.plos.org]
- 2. caringsunshine.com [caringsunshine.com]
- 3. mdpi.com [mdpi.com]
- 4. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase II, randomized, placebo-controlled, double-blind, multi-dose study of SRT2104, a SIRT1 activator, in subjects with type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. examine.com [examine.com]
- 7. Resveratrol improves blood sugar control in type 2 diabetes patients: Study [medicaldialogues.in]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov:443]
- 10. Pharmacokinetics and tolerability of SRT2104, a first-in-class small molecule activator of SIRT1, after single and repeated oral administration in man PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol supplementation and type 2 diabetes: a systematic review and meta-analysis
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Critical Appraisal of SRT2104: Sifting Through the Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1681106#critical-appraisal-of-clinical-trial-data-for-srt-2104]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com